molecular formula C13H10BrN3O4 B8355787 4-(2-Bromo-pyridin-4-ylamino)-3-nitro-benzoic acid methyl ester

4-(2-Bromo-pyridin-4-ylamino)-3-nitro-benzoic acid methyl ester

Cat. No.: B8355787
M. Wt: 352.14 g/mol
InChI Key: YBJJQHKRXMDBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-pyridin-4-ylamino)-3-nitro-benzoic acid methyl ester is a useful research compound. Its molecular formula is C13H10BrN3O4 and its molecular weight is 352.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrN3O4

Molecular Weight

352.14 g/mol

IUPAC Name

methyl 4-[(2-bromopyridin-4-yl)amino]-3-nitrobenzoate

InChI

InChI=1S/C13H10BrN3O4/c1-21-13(18)8-2-3-10(11(6-8)17(19)20)16-9-4-5-15-12(14)7-9/h2-7H,1H3,(H,15,16)

InChI Key

YBJJQHKRXMDBOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2=CC(=NC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-pyridin-4-ylamine 2 (4.3 g; 25 mmol) and NaH 60% (1.5 g; 37 mmol) was at 0° C. stirred for 1 h in dry THF (50 ml) and then a solution of 4-Fluoro-3-nitro-benzoic acid methyl ester 1 (5 g; 25 mmol) in dry THF (50 ml) was addeddrop. The resulting cold solution was allowed to reach RT and stirred overnight for completion of the reaction. LCMS showed complete conversion to product and the reaction was quenched by addition of iPrOH and H2O. A precipitate was formed and this was filtered off, dried under educed pressure to obtain 3 as a yellow solid (7.5 g). Yield 85%. The product identity was confirmed by NMR and LCMS and taken for the next step.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

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